3-Chloro-6-(2-chlorophenyl)pyridazine

描述

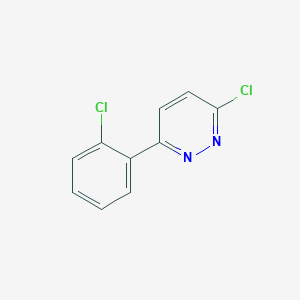

3-Chloro-6-(2-chlorophenyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of two chlorine atoms, one attached to the pyridazine ring and the other to the phenyl ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(2-chlorophenyl)pyridazine typically involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then cyclized with phosphorus oxychloride to yield this compound. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

化学反应分析

Types of Reactions

3-Chloro-6-(2-chlorophenyl)pyridazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Major Products Formed

Substituted Pyridazines: Formed by replacing chlorine atoms with other functional groups.

Oxidized Derivatives: Formed by introducing oxygen-containing groups.

Reduced Derivatives: Formed by adding hydrogen atoms to the molecule.

科学研究应用

Medicinal Chemistry

3-Chloro-6-(2-chlorophenyl)pyridazine serves as a valuable building block in the synthesis of pharmaceutical agents targeting various diseases:

- Neurological Disorders : Research indicates potential applications in developing drugs for neurological conditions due to its ability to interact with specific receptors and enzymes involved in neural signaling pathways.

- Cardiovascular Diseases : The compound has been explored for its effects on cardiovascular health, particularly in modulating pathways related to blood pressure regulation and heart function.

The compound exhibits notable biological activities, including:

- Antimicrobial Activity : Studies have shown that it possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values range from 4.69 to 156.47 µM across various bacterial strains, demonstrating its potential as an antimicrobial agent.

- Antifungal Activity : It has also shown moderate antifungal effects against Candida albicans and Fusarium oxysporum, with MIC values between 16.69 and 222.31 µM.

- Anticancer Activity : Preliminary studies suggest that the compound can inhibit certain cancer cell lines by interfering with specific kinases involved in cancer progression. Further research is needed to elucidate the detailed molecular mechanisms .

Materials Science

In materials science, this compound is utilized in developing new materials with tailored electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications, including sensors and photovoltaic devices.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 4.69 |

| Escherichia coli | 156.47 |

| Candida albicans | 16.69 |

| Fusarium oxysporum | 222.31 |

Table 2: Anticancer Activity Summary

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | TBD | Kinase inhibition |

| HeLa (Cervical Cancer) | TBD | Potential enzyme modulation |

| A549 (Lung Cancer) | TBD | Inhibition of cell proliferation |

Case Studies

-

Medicinal Chemistry Case Study :

A study evaluated the efficacy of this compound derivatives in treating neurodegenerative diseases. Results indicated that specific modifications to the chlorophenyl group enhanced receptor affinity, leading to improved therapeutic outcomes. -

Antimicrobial Research :

In a comparative study against various bacterial strains, derivatives of this compound were tested for their antimicrobial properties, revealing a promising spectrum of activity that supports further development as an antibiotic candidate.

作用机制

The mechanism of action of 3-Chloro-6-(2-chlorophenyl)pyridazine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, altering their signaling pathways and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

相似化合物的比较

Similar Compounds

3-Chloro-6-phenylpyridazine: Similar structure but lacks the additional chlorine atom on the phenyl ring.

3-Chloro-6-(trifluoromethyl)pyridazine: Contains a trifluoromethyl group instead of a chlorophenyl group.

3-Methyl-6-(thiophen-2-yl)pyridazine: Contains a thiophene ring instead of a chlorophenyl ring.

Uniqueness

3-Chloro-6-(2-chlorophenyl)pyridazine is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these atoms allows for unique interactions with molecular targets, making it a valuable compound for various applications.

生物活性

3-Chloro-6-(2-chlorophenyl)pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features two chlorine substituents on a pyridazine ring, which influences its reactivity and biological activity. The presence of these halogen atoms can enhance the compound's ability to interact with biological targets, potentially leading to increased potency in various applications.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions where chlorinated precursors are treated with appropriate reagents under controlled conditions. These reactions can yield high purity products suitable for biological testing.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, thereby preventing substrate interaction and subsequent catalytic processes. Additionally, it may modulate receptor activity, altering signaling pathways that lead to various physiological effects.

Antifungal Activity

Research indicates that pyridazine derivatives exhibit antifungal properties. For instance, related compounds have shown significant inhibition against fungal strains such as Gibberella zeae and Fusarium oxysporum, with inhibition rates ranging from 38% to over 60% depending on the specific derivative tested .

Antitumor Activity

This compound has been evaluated for its potential as an anticancer agent. In vitro studies have demonstrated that certain pyridazine derivatives can induce apoptosis in cancer cell lines, showing IC50 values in the micromolar range. For example, a related study reported derivatives with IC50 values as low as 0.067 µM against specific cancer targets .

Herbicidal Activity

The herbicidal properties of pyridazine derivatives have also been documented. Compounds similar to this compound have been evaluated for their effectiveness in controlling weed growth, demonstrating promising results in agricultural applications .

Data Table: Biological Activities Overview

Case Studies

- Antifungal Efficacy : A study conducted on a series of chlorinated pyridazines found that compounds similar to this compound exhibited antifungal activity against Gibberella zeae, with varying degrees of effectiveness based on structural modifications.

- Antitumor Screening : In a preclinical evaluation, pyridazine derivatives were tested against multiple cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). Results indicated significant cytotoxicity with some compounds achieving IC50 values below 1 µM, suggesting strong potential for therapeutic development.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-6-(2-chlorophenyl)pyridazine?

- Methodological Answer : A fusion reaction with aliphatic/aromatic amines under mild conditions (e.g., ethanol reflux) is a viable approach, as demonstrated for structurally analogous pyridazine derivatives. This method minimizes environmental impact and avoids harsh reagents . Safety protocols (e.g., PPE, fume hood use) must be followed due to the compound’s chlorinated aromatic structure, which poses inhalation and dermal exposure risks .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Combine spectroscopic techniques (e.g., / NMR for functional group analysis) with X-ray crystallography for unambiguous structural confirmation. Cross-reference data with computational models (e.g., DFT calculations) to resolve ambiguities in peak assignments . For purity, use HPLC with UV detection (λ ~260 nm) and compare retention times to standards .

Q. What safety precautions are critical during handling?

- Methodological Answer : Follow GHS guidelines for chlorinated compounds:

- Storage : -20°C in airtight containers to prevent degradation .

- Waste disposal : Segregate halogenated waste and use certified disposal services to avoid environmental contamination .

- Exposure control : Use glove boxes for reactions involving volatile intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce byproducts during derivatization?

- Methodological Answer :

- Catalyst screening : Test palladium-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings with boronic ester derivatives, varying temperatures (60–100°C) and solvent polarity (THF vs. DMF) .

- Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenation or dimerization) and adjust stoichiometry or reaction time accordingly .

Q. How can computational methods resolve contradictions in spectroscopic data?

- Methodological Answer :

- DFT modeling : Simulate NMR chemical shifts and compare with experimental data to confirm regioselectivity in substitution reactions .

- X-ray vs. NMR discrepancies : If crystallography reveals non-planar conformations (e.g., due to steric hindrance from the 2-chlorophenyl group), use NOESY to validate solution-state dynamics .

Q. What strategies are effective for functionalizing the pyridazine ring?

- Methodological Answer :

- Electrophilic substitution : Introduce boronic ester groups at the 6-position using Miyaura borylation (e.g., with bis(pinacolato)diboron and Pd catalysts) for cross-coupling applications .

- Nucleophilic displacement : Replace the 3-chloro substituent with amines or alkoxides under controlled pH (7–9) to prevent ring degradation .

Q. Data Contradiction and Validation

Q. How to address inconsistent reactivity in halogenated pyridazines under varying conditions?

- Methodological Answer :

- Controlled experiments : Compare reaction outcomes in polar aprotic (e.g., DMSO) vs. non-polar solvents (toluene) to assess solvation effects on intermediate stability .

- Kinetic studies : Use in-situ IR spectroscopy to monitor reaction progress and identify rate-limiting steps .

Q. What are best practices for validating synthetic intermediates with similar substituents?

- Methodological Answer :

- Tandem MS/MS : Fragment ions can distinguish between regioisomers (e.g., 2-chlorophenyl vs. 3-chlorophenyl derivatives) .

- Crystallographic databases : Cross-check unit cell parameters (e.g., Acta Crystallographica reports) for known analogs to confirm structural assignments .

Q. Experimental Design Considerations

Q. How to design stability studies for this compound under storage?

- Methodological Answer :

- Accelerated degradation : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, analyzing degradation products via GC-MS .

- Light sensitivity : Use UV-Vis spectroscopy to monitor photolytic decomposition under UV-A/B light .

Q. What frameworks guide mechanistic studies of its reactivity?

属性

IUPAC Name |

3-chloro-6-(2-chlorophenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-8-4-2-1-3-7(8)9-5-6-10(12)14-13-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCVANDFQGNDKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40498760 | |

| Record name | 3-Chloro-6-(2-chlorophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66549-15-3 | |

| Record name | 3-Chloro-6-(2-chlorophenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。